molecular formula C19H22F3N3O2S2 B611484 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea CAS No. 1421584-86-2

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

Cat. No. B611484
M. Wt: 445.5192
InChI Key: BRAJYEOBULYXEQ-UHFFFAOYSA-N
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Description

Triplin is a copper ion chelator, causing the triple response phenotype by affecting copper ion transport in ethylene signaling from ATX1 to RAN1.

Scientific Research Applications

Pharmacological Evaluation and Synthesis of Thiophene Derivatives
Thiophene derivatives, specifically incorporating a morpholino moiety, have shown potential in pharmacological applications. The synthesis and pharmacological evaluation of thiophene derivatives with morpholino groups have been explored for their anti-inflammatory potential. These compounds demonstrate varying degrees of protection in acute models of inflammation, indicating their relevance in the development of novel anti-inflammatory agents. The structural exploration of these compounds has led to the identification of potent candidates with improved activity profiles (Pillai et al., 2004).

Neuroprotective and Antidepressant Activities
Thiophene-based compounds, including those with morpholino groups, have been studied for their potential antidepressant activities. For instance, derivatives synthesized and evaluated for antidepressant activities showed promising results in preclinical models. These compounds demonstrated significant reductions in immobility time in established behavioral tests, suggesting their therapeutic potential as antidepressants (Mathew et al., 2014).

Anticonvulsant Applications
Research into hybrid compounds derived from morpholino and other moieties has shown potential in anticonvulsant applications. Some of these compounds displayed broad spectra of activity in preclinical seizure models, showcasing their potential as new hybrid anticonvulsant agents. The safety profiles and efficacy of these compounds in various models underline their potential in addressing convulsive disorders (Kamiński et al., 2015).

Quantification in Biological Samples The development of analytical methods for quantifying related compounds in biological samples is crucial for pharmacokinetic and bioavailability studies. For instance, high-performance liquid chromatography (HPLC) methods have been developed to measure levels of specific morpholino derivatives in biological samples, providing essential data for further research and development (Wu et al., 2006).

properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJYEOBULYXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 3
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 5
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 6
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

Citations

For This Compound
2
Citations
W Li, RF Lacey, Y Ye, J Lu, KC Yeh, Y Xiao, L Li… - PLoS …, 2017 - journals.plos.org
Copper ions play an important role in ethylene receptor biogenesis and proper function. The copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) is essential for copper ion …
Number of citations: 37 journals.plos.org
Y Yang, C Hao, J Du, L Xu, Z Guo, D Li, H Cai… - New …, 2022 - Wiley Online Library
In Arabidopsis, copper (Cu) transport to the ethylene receptor ETR1 mediated using RAN1, a Cu transporter located at the endoplasmic reticulum (ER), and Cu homeostasis mediated …
Number of citations: 2 nph.onlinelibrary.wiley.com

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